molecular formula C13H24N2O2 B2821382 Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate CAS No. 2155840-20-1

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate

Cat. No.: B2821382
CAS No.: 2155840-20-1
M. Wt: 240.347
InChI Key: JMOZKVNMOLZJSA-ZWNOBZJWSA-N
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Description

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl group, an aminomethyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a series of cyclization reactions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure.

    Introduction of Functional Groups: The tert-butyl group, aminomethyl group, and carboxylate group are introduced through various functionalization reactions. For example, the tert-butyl group can be introduced via alkylation, while the aminomethyl group can be added through reductive amination.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme mechanisms and receptor interactions.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
  • Tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate

Uniqueness

Tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl (1S,6R)-1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-4-5-10-6-7-13(10,15)9-14/h10H,4-9,14H2,1-3H3/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZKVNMOLZJSA-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]2[C@@]1(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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